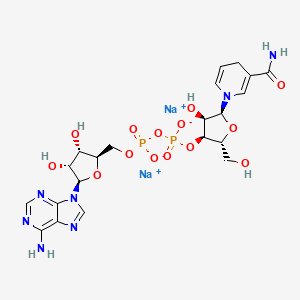![molecular formula C22H21N3O3 B13823255 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B13823255.png)
N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-[(phenylamino)methyl]benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydroxide or potassium carbonate.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: The compound has been investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has shown that it may have potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and leading to cellular effects such as apoptosis. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents oxidation and degradation .
Comparison with Similar Compounds
Similar compounds include:
2-hydroxy-N’-[(E)-(3-methyl-2-thienyl)methylidene]benzohydrazide: This compound has similar structural features but differs in the substituent groups attached to the benzohydrazide core.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxy group and an amino group, but its overall structure and reactivity differ.
N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N3O3 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(anilinomethyl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-28-20-9-5-6-18(21(20)26)15-24-25-22(27)17-12-10-16(11-13-17)14-23-19-7-3-2-4-8-19/h2-13,15,23,26H,14H2,1H3,(H,25,27)/b24-15+ |
InChI Key |
FTCWCIBVDVVWJW-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=C(C=C2)CNC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=C(C=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



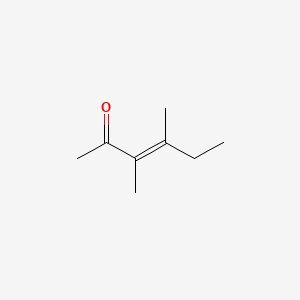
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)

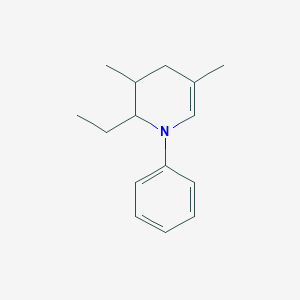
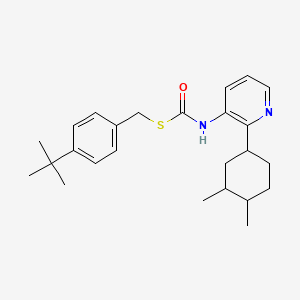
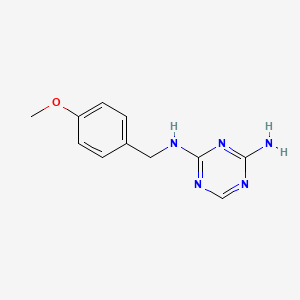
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
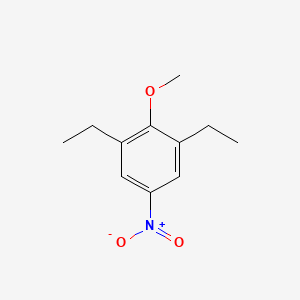


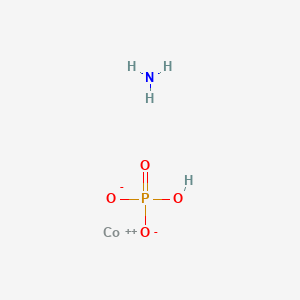
![3-(4-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)propanoic acid](/img/structure/B13823264.png)
